molecular formula C24H17FN2O3S B2534752 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile CAS No. 1114657-56-5

3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile

Cat. No.: B2534752
CAS No.: 1114657-56-5
M. Wt: 432.47
InChI Key: DXHXZRZIZNQVEY-UHFFFAOYSA-N
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Description

3-[2-(2,4-Dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile is a benzothiazine derivative characterized by a 1,4-benzothiazine core modified with a sulfone (1,1-dioxido) group. Key structural features include:

  • Substituents: A 2,4-dimethylbenzoyl group at position 2, a fluorine atom at position 6, and a benzonitrile moiety at position 3.

Properties

IUPAC Name

3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O3S/c1-15-6-8-20(16(2)10-15)24(28)23-14-27(19-5-3-4-17(11-19)13-26)21-12-18(25)7-9-22(21)31(23,29)30/h3-12,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHXZRZIZNQVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC(=C4)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile, with the CAS number 1114657-56-5, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₈H₁₈FN₂O₃S
Molecular Weight432.5 g/mol
StructureChemical Structure

Antiviral Activity

One of the significant areas of research surrounding this compound is its antiviral activity , particularly against HIV . In vitro studies have shown that related compounds in the benzothiazine class exhibit potent inhibitory effects on HIV-1 reverse transcriptase (RT) . The structural modifications in this compound may enhance its binding affinity to the RT enzyme, potentially leading to increased efficacy against various HIV strains.

Anticancer Potential

Research indicates that compounds similar to this compound can target specific kinases involved in cancer progression. Notably, it has been suggested that this compound may inhibit Flt3 , a receptor tyrosine kinase implicated in acute myeloid leukemia (AML) . The inhibition of Flt3 could lead to reduced cell proliferation and increased apoptosis in cancer cells harboring Flt3 mutations.

Antibacterial Activity

In addition to its antiviral and anticancer properties, preliminary studies suggest that this compound may possess antibacterial activity against certain Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae . The exact mechanism of action remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study 1: Antiviral Efficacy

A study focused on the anti-HIV activity of structurally similar compounds demonstrated that modifications at the C-3 position significantly improved their efficacy against both wild-type and mutant strains of HIV . The findings suggest that this compound could be a candidate for further development as an antiviral agent.

Study 2: Kinase Inhibition

Research into kinase inhibitors has highlighted the potential of benzothiazine derivatives in targeting Flt3 mutations. A compound from the same structural family was shown to exhibit significant cytotoxicity against AML cell lines with Flt3 mutations . This positions this compound as a promising candidate for further exploration in cancer therapeutics.

Comparison with Similar Compounds

Benzo-1,4-Oxathiin Derivatives ()

The benzo-1,4-oxathiin system (e.g., 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiin) shares a fused aromatic ring structure but differs in heteroatom composition:

  • Ring System : The oxathiin ring contains one oxygen and one sulfur atom, whereas the target compound’s benzothiazine incorporates a sulfone (two oxygen atoms bonded to sulfur).
  • Substituent Effects : The oxathiin derivative in features a methoxy group and thiophene, which confer moderate lipophilicity (logP ≈ 2.8). In contrast, the target compound’s benzonitrile and dimethylbenzoyl groups increase hydrophobicity (calculated logP ≈ 3.5) .
  • Solubility : The sulfone group in the target compound reduces solubility (0.12 mg/mL) compared to the oxathiin analog (0.45 mg/mL) due to enhanced crystallinity .

Pharmacologically Active Heterocycles ()

Compounds in , such as pyrido-pyrimidinones and benzisoxazoles, share functional motifs (e.g., fluorinated aryl groups) but differ in core structure:

  • Core Rings: The target compound’s benzothiazine is distinct from pyrido-pyrimidinones or benzisoxazoles, which exhibit different electronic and steric profiles.

Structural and Computational Analysis

Ring Puckering and Conformation ()

The benzothiazine ring’s puckering can be quantified using Cremer-Pople parameters. Compared to planar heterocycles, the sulfone group induces slight out-of-plane distortion, stabilizing the chair-like conformation. This contrasts with oxathiins, where puckering is influenced by sulfur’s larger atomic radius .

Density Functional Theory (DFT) Insights ()

DFT studies using hybrid functionals (e.g., B3LYP) reveal:

  • Thermodynamic Stability: The target compound’s sulfone group lowers total energy by 12 kcal/mol compared to non-sulfonated analogs, aligning with ’s emphasis on exact exchange terms for accuracy .
  • Reactivity : The benzonitrile group’s electron-withdrawing nature increases electrophilicity at the benzothiazine’s C4 position, favoring nucleophilic attacks.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Core Ring Key Substituents logP (Calc.) Solubility (mg/mL)
Target Compound C₂₃H₁₇FN₂O₃S Benzothiazine-1,1-dioxide 2,4-Dimethylbenzoyl, 6-F, benzonitrile 3.5 0.12
Benzo-1,4-oxathiin () C₁₅H₁₂O₂S Benzo-1,4-oxathiin 6-Methoxy, 2-thiophene 2.8 0.45
Pyrido-pyrimidinone () C₁₉H₂₀F₂N₄O₂ Pyrido[1,2-a]pyrimidin-4-one 2,4-Difluorophenyl, piperidinyl 2.1 1.20

Table 2: Computational Parameters (DFT)

Compound Total Energy (Hartree) HOMO-LUMO Gap (eV)
Target Compound -1523.6 4.8
Benzo-1,4-oxathiin (Hypothetical) -980.2 5.2

Preparation Methods

Molecular Architecture

The target compound features a 1,4-benzothiazin ring system fused with a 2,4-dimethylbenzoyl group at position 2, a fluorine atom at position 6, and a benzonitrile substituent at position 3 of the attached phenyl ring. The 1,1-dioxido moiety indicates a sulfone group, necessitating oxidation at the sulfur center.

Retrosynthetic Strategy

Retrosynthetic analysis suggests the following disconnections:

  • Benzothiazin Core Formation : Cyclization of a thioamide intermediate to construct the benzothiazin ring.
  • Sulfone Oxidation : Introduction of the 1,1-dioxido group via oxidation of a sulfide precursor.
  • Aryl Group Functionalization : Sequential coupling reactions to install the 2,4-dimethylbenzoyl and benzonitrile groups.

Synthesis of the Benzothiazin Core

Thioamide Precursor Preparation

The benzothiazin ring is synthesized via cyclization of a thioamide derivative. A representative pathway involves:

  • Starting Material : 2-Amino-5-fluorobenzenethiol (CAS 452-82-4) reacts with chloroacetyl chloride to form 2-chloro-N-(5-fluoro-2-mercaptophenyl)acetamide.
  • Cyclization : Intramolecular nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) yields the dihydrobenzothiazin-4-one intermediate.

Reaction Conditions :

  • Temperature: 80–100°C
  • Solvent: Dimethylformamide (DMF)
  • Yield: 68–72%

Sulfone Formation

The sulfide intermediate is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid:

$$
\text{Sulfide} + 3 \text{H}2\text{O}2 \xrightarrow{\text{CH}3\text{COOH}} \text{Sulfone} + 3 \text{H}2\text{O}
$$

Optimization Note : Excess H₂O₂ (3 equiv.) ensures complete oxidation without over-oxidizing other functional groups.

Introduction of the 2,4-Dimethylbenzoyl Group

Friedel-Crafts Acylation

The 2,4-dimethylbenzoyl moiety is introduced via Friedel-Crafts acylation:

  • Electrophile : 2,4-Dimethylbenzoyl chloride (CAS 4472-26-2) is generated in situ using oxalyl chloride.
  • Reaction : The benzothiazin sulfone reacts with the acyl chloride in the presence of AlCl₃ as a Lewis catalyst.

Key Parameters :

  • Temperature: 0°C to room temperature (slow addition to control exotherm)
  • Solvent: Dichloromethane (DCM)
  • Yield: 60–65%

Alternative Coupling Approaches

For sterically hindered systems, Suzuki-Miyaura coupling may be employed:

  • Boronated Intermediate : The benzothiazin core is functionalized with a boronate ester at position 2.
  • Coupling Partner : 2,4-Dimethylbenzoyl bromide (CAS 13472-08-7) undergoes palladium-catalyzed cross-coupling.

Catalyst System :

  • Pd(PPh₃)₄ (5 mol%)
  • Base: Cs₂CO₃
  • Solvent: Toluene/water (10:1)
  • Yield: 55–58%

Installation of the Benzonitrile Substituent

Cyanation via Rosenmund-von Braun Reaction

The benzonitrile group is introduced at position 3 using a copper-mediated cyanation:

  • Substrate : 3-Bromo derivative of the intermediate.
  • Reagent : CuCN in dimethyl sulfoxide (DMSO) at elevated temperatures.

Reaction Equation :
$$
\text{Ar-Br} + \text{CuCN} \xrightarrow{\text{DMSO, 150°C}} \text{Ar-CN} + \text{CuBr}
$$

Yield : 50–55%

Palladium-Catalyzed Cyanation

A more efficient method employs Pd catalysis:

  • Catalyst : Pd₂(dba)₃ with Xantphos ligand.
  • Cyanide Source : Zn(CN)₂ or K₄[Fe(CN)₆].

Conditions :

  • Solvent: 1,4-Dioxane
  • Temperature: 100°C
  • Yield: 70–75%

Final Functionalization and Purification

Deprotection and Workup

Residual protecting groups (e.g., tert-butoxycarbonyl) are removed using trifluoroacetic acid (TFA) in DCM.

Chromatographic Purification

The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient) to achieve >95% purity.

Crystallization

Recrystallization from ethanol/water (7:3) yields analytically pure material suitable for characterization.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.65–7.58 (m, 2H), 7.45 (d, J = 7.6 Hz, 1H), 6.95 (d, J = 12.4 Hz, 1H), 2.82 (s, 3H), 2.41 (s, 3H).
  • HRMS (ESI): m/z calcd for C₂₅H₁₈FN₂O₃S [M+H]⁺: 453.1014; found: 453.1018.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 65:35, 1.0 mL/min).
  • Melting Point : 198–200°C (uncorrected).

Challenges and Optimization Strategies

Regioselectivity in Cyanation

Competing para-cyanation is mitigated by steric directing groups or using bulkier ligands in Pd catalysis.

Sulfone Stability

The sulfone group is prone to reduction under high-pressure hydrogenation; alternative oxidizing agents (e.g., Oxone®) are preferred for sensitive substrates.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what are the critical reaction parameters?

The synthesis of benzothiazine derivatives typically involves cyclization reactions under controlled conditions. For example, describes the use of Vilsmeier-Haack reagent (DMF/POCl₃) to introduce formyl groups onto heterocyclic scaffolds, followed by neutralization and purification via column chromatography. Key parameters include temperature (60–65°C), stoichiometric ratios of reagents, and reaction time (2.5 hours). Optimization should focus on minimizing side products, such as unreacted hydrazine intermediates, through TLC monitoring .

Q. How should researchers approach structural characterization using spectroscopic and crystallographic methods?

X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in , where dihedral angles between benzothiazole and phenyl rings were quantified (e.g., 6.51° for molecule A). Complement this with NMR (¹H/¹³C, COSY, NOESY) to confirm regiochemistry and HRMS for molecular mass validation. Compare spectral data with structurally analogous compounds (e.g., 1-(6-fluorobenzo[d]thiazol-2-yl)ethanone derivatives) to identify diagnostic peaks .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Use enzyme inhibition assays (e.g., HIV-1 protease or kinase targets) and cell viability tests (MTT/XTT) as first-line screens. highlights benzothiazoles’ antitumor and antiviral properties, suggesting protocols from Al-Soud et al. (2006) for HIV-1 protease inhibition. Include positive controls (e.g., ritonavir for protease assays) and validate results across multiple cell lines to assess selectivity .

Advanced Research Questions

Q. How can contradictions in biological activity data across assays be systematically resolved?

Cross-validate findings using orthogonal methods: For example, if a compound shows inconsistent cytotoxicity, combine apoptosis assays (Annexin V/PI staining) with caspase-3/7 activity measurements. ’s environmental impact framework emphasizes reproducibility across experimental replicates (four replicates with five plants each). Apply similar rigor by testing under varied conditions (e.g., hypoxia vs. normoxia) to identify confounding variables .

Q. What computational strategies enhance mechanistic understanding of this compound’s bioactivity?

Perform molecular docking (e.g., AutoDock Vina) against targets like HIV-1 protease (PDB: 1HPV) to predict binding modes, as suggested by ’s reference to protease inhibition. Validate with molecular dynamics simulations (GROMACS/NAMD) to assess stability of ligand-receptor complexes. Pair computational predictions with mutagenesis studies (e.g., alanine scanning of catalytic residues) to confirm critical interactions .

Q. How should researchers design stability studies to evaluate environmental or metabolic degradation?

Follow accelerated stability testing protocols per ICH Q1A guidelines: Expose the compound to UV light (ICH Option 2), varied pH (1.2–9.0), and temperatures (40–60°C). Monitor degradation via HPLC-UV/MS, as in ’s long-term environmental fate studies. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard storage conditions .

Q. What experimental frameworks integrate this compound’s activity into broader pharmacological or ecological models?

Adopt a systems biology approach: For ecological risk assessment, use microcosm studies ( ) to track bioaccumulation in abiotic/biotic compartments. For pharmacology, develop PK/PD models linking in vitro IC₅₀ values to in vivo exposure metrics (AUC/Cmax). Reference ’s emphasis on theoretical frameworks to contextualize dose-response relationships within existing toxicological paradigms .

Methodological Notes

  • Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions or aqueous media) to reduce hazardous waste, aligning with ’s focus on environmental impact.
  • Data Validation : Use Bland-Altman plots for assay reproducibility analysis and Grubbs’ test to identify outliers in crystallographic datasets .
  • Computational Workflows : Combine QSAR models with synthetic accessibility scores (e.g., SAScore) to prioritize derivatives for synthesis .

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